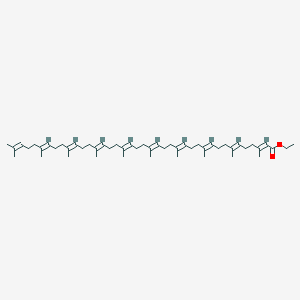

Decaprenoic ethyl ester

Description

Properties

IUPAC Name |

ethyl (2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O2/c1-13-54-52(53)41-51(12)40-22-39-50(11)38-21-37-49(10)36-20-35-48(9)34-19-33-47(8)32-18-31-46(7)30-17-29-45(6)28-16-27-44(5)26-15-25-43(4)24-14-23-42(2)3/h23,25,27,29,31,33,35,37,39,41H,13-22,24,26,28,30,32,34,36,38,40H2,1-12H3/b43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+,51-41+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGDODKRYSYPTQ-NUDDVCMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72505-71-6 | |

| Record name | Decaprenoic ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072505716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Decaprenoic Ethyl Ester and Cognate Esters

Chemical Synthesis Pathways and Mechanistic Investigations of Ethyl Esters

Chemical synthesis provides robust and scalable methods for the production of ethyl esters. These pathways involve direct reactions between a carboxylic acid and an alcohol, often facilitated by a catalyst and specific reaction conditions to maximize yield.

Conventional Esterification Reactions for Ethyl Ester Synthesis

The most established method for synthesizing ethyl esters like decaprenoic ethyl ester is the Fischer-Speier esterification. This reaction involves the direct esterification of a carboxylic acid (decaprenoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.

The reaction is reversible and governed by an equilibrium. To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant, usually the alcohol, or by continuously removing water as it is formed, in accordance with Le Chatelier's Principle.

Mechanism: The Fischer esterification mechanism proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Nucleophilic Attack: A molecule of ethanol (B145695) acts as a nucleophile, attacking the protonated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The final step is the deprotonation of the resulting species to yield the ethyl ester and regenerate the acid catalyst.

Commonly used catalysts for this reaction are strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH).

Table 1: Typical Reaction Parameters for Conventional Fischer Esterification of Fatty Acids

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Reactants | Carboxylic Acid, Excess Ethanol | Ethanol serves as both reactant and solvent, driving the equilibrium. |

| Catalyst | H₂SO₄, p-TsOH | Increases the electrophilicity of the carboxylic acid's carbonyl carbon. |

| Temperature | Reflux (approx. 80-120°C) | Accelerates the reaction rate to reach equilibrium faster. |

| Water Removal | Azeotropic distillation, Dean-Stark trap | Shifts the equilibrium to favor ester formation, increasing yield. |

| Reaction Time | Several hours | Varies based on substrate, catalyst, and temperature. |

Advanced Synthetic Routes, Including Green Chemistry Principles

In response to growing environmental concerns, advanced synthetic routes that align with the principles of green chemistry have been developed. epa.govorganic-chemistry.orgsolubilityofthings.com These methods aim to reduce waste, minimize energy consumption, and use less hazardous substances compared to conventional techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org In the context of esterification, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields. semanticscholar.orgijesi.org

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, such as ethanol and decaprenoic acid. youtube.com This interaction causes rapid rotation of the molecules, generating heat volumetrically and homogeneously throughout the sample. This efficient and targeted heating minimizes side reactions and thermal decomposition, leading to cleaner product formation. youtube.com Studies on fatty acids have shown that microwave-mediated esterification can achieve high conversion rates (over 97%) in a significantly shorter time than conventional heating methods. mdpi.com

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. This approach is a cornerstone of green chemistry as it drastically reduces solvent waste. For ester synthesis, the reactants (decaprenoic acid, ethanol) and a solid catalyst are subjected to high-energy ball milling. The mechanical force facilitates intimate contact between the reactants and the catalyst, overcoming activation energy barriers and driving the reaction forward. This solvent-free or low-solvent method simplifies product purification and reduces the environmental impact of the synthesis.

Catalytic Strategies in Chemical Ester Synthesis

Homogeneous Catalysts: These catalysts, such as sulfuric acid and p-toluenesulfonic acid, exist in the same phase as the reactants. ijcrr.com They are highly effective due to the excellent accessibility of their active sites, leading to high reaction rates under mild conditions. However, their primary drawback is the difficulty in separating them from the reaction mixture, which often requires neutralization and washing steps that generate corrosive and aqueous waste. ijcrr.comnih.gov

Heterogeneous Catalysts: Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This category includes ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons. scispace.comorganic-chemistry.org Their main advantage is the ease of separation from the product via simple filtration, which allows for catalyst recycling and reuse, aligning with green chemistry principles. nih.gov While they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, their environmental benefits and simplification of downstream processing make them highly attractive for industrial applications. nih.gov Simple zinc(II) salts have also been shown to be effective, recyclable catalysts for the solvent-free esterification of fatty acids. nih.govacs.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification

| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |

|---|---|---|

| Examples | H₂SO₄, HCl, p-TsOH, ZnCl₂ nih.govacs.org | Ion-exchange resins, Zeolites, Sulfonated carbons scispace.comorganic-chemistry.org |

| Phase | Same as reactants (liquid) | Different from reactants (solid) |

| Activity | Generally high, mild conditions | Can be lower due to mass transfer limitations |

| Separation | Difficult; requires neutralization/extraction | Easy; filtration |

| Reusability | Not typically reusable | Generally reusable and recyclable |

| Corrosion | High potential for reactor corrosion | Lower risk of corrosion |

| Waste | Generates aqueous and salt waste | Minimal waste generation |

Biocatalytic Synthesis and Enzyme-Mediated Esterification of Fatty Acid Ethyl Esters

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. mdpi.com Enzymes, particularly lipases (EC 3.1.1.3), are widely used for the synthesis of fatty acid esters due to their high specificity and ability to operate under mild reaction conditions (lower temperature and pressure). tandfonline.com

Lipase-catalyzed esterification can be performed through several routes, including direct esterification of the fatty acid with ethanol or transesterification of a triglyceride with ethanol. mdpi.comresearchgate.net The use of immobilized enzymes, such as Novozym 435 (lipase from Candida antarctica), is particularly advantageous as it enhances enzyme stability and allows for easy recovery and reuse over multiple reaction cycles. mdpi.comnih.gov

The reaction mechanism typically follows a Ping-Pong Bi-Bi model, where the lipase (B570770) first reacts with the acyl donor (decaprenoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (ethanol) attacks this intermediate, leading to the formation of the ethyl ester and regeneration of the free enzyme. tandfonline.com

This chemoenzymatic approach avoids the use of harsh acids or bases, minimizes byproduct formation, and operates at lower energy costs. Research has demonstrated high conversion yields (over 85-98%) for the enzymatic synthesis of FAEEs from various feedstocks. nih.govresearchgate.net Furthermore, different lipases can exhibit selectivity towards certain fatty acids, allowing for targeted synthesis. mdpi.com

Table 3: Selected Lipases Used in the Synthesis of Fatty Acid Ethyl Esters

| Enzyme Source | Common Name/Product | Key Characteristics |

|---|---|---|

| Candida antarctica Lipase B | Novozym 435 | High activity, stability, widely used and immobilized. mdpi.comnih.gov |

| Rhizopus oryzae | Lipase | Shows selectivity for certain polyunsaturated fatty acids. mdpi.com |

| Thermomyces lanuginosus | Lipase | Used in immobilized form for transesterification. nih.gov |

| Yarrowia lipolytica | Lipase | Employed in two-step hydrolysis and esterification processes. researchgate.net |

| Aspergillus niger | Lipase | Capable of efficiently synthesizing medium-chain FAEEs like ethyl caprate. frontiersin.org |

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis of fats and, under micro-aqueous conditions, the synthesis of esters through esterification and transesterification reactions. mdpi.comresearchgate.net This dual functionality makes them ideal catalysts for producing high-quality esters like decaprenoic ethyl ester. The enzymatic synthesis offers high selectivity, milder reaction conditions, and the production of purer products, aligning with the principles of green chemistry. mdpi.com

A variety of microbial lipases have been identified and characterized for their efficacy in synthesizing short-chain esters. Among the most effective are lipases from Candida antarctica (specifically Lipase B, CALB) and Candida rugosa. scielo.brnih.gov These enzymes are often immobilized to enhance their stability, facilitate recovery and reuse, and allow for continuous operation, which are critical factors for industrial applications. researchgate.net

Immobilization techniques are crucial for the practical application of lipases. Common methods include:

Adsorption on Hydrophobic Supports: This simple and rapid method involves the interfacial activation of the lipase on a hydrophobic surface. It can lead to a hyperactivated form of the enzyme and is a reversible process, allowing for the reuse of the support material.

Covalent Bonding: This method creates a strong and stable attachment between the enzyme and the support, minimizing leaching.

Entrapment: The enzyme is physically confined within a porous matrix, such as alginate or silica (B1680970) gel.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles (MNPs) offers a high surface area and allows for easy separation of the biocatalyst from the reaction mixture using a magnetic field. For instance, Candida antarctica lipases A and B have been successfully immobilized on MNPs for the synthesis of ethyl butyrate (B1204436). nih.gov

The choice of lipase and immobilization support significantly impacts the catalyst's performance, including its activity, stability, and selectivity.

Table 1: Common Lipase Sources and Immobilization Supports for Ester Synthesis

| Lipase Source | Immobilization Support | Key Advantages |

| Candida antarctica Lipase B (CALB) | Magnetic Nanoparticles | High catalytic activity, easy separation, high reusability. nih.govrsc.org |

| Candida rugosa Lipase | Surfactant-coated supports | Suitable for transesterification reactions. nih.gov |

| Rhizomucor miehei | Macroporous acrylic resin | Commercially available and widely used. |

| Thermomyces lanuginosus | Various supports | Thermostable, suitable for reactions at higher temperatures. |

To maximize the yield and selectivity of decaprenoic ethyl ester synthesis, several reaction parameters must be carefully optimized. These parameters influence the enzyme's activity and the equilibrium of the reaction.

Temperature: Enzymatic reactions have an optimal temperature at which the lipase exhibits maximum activity. For the synthesis of short-chain esters using lipases like CALB, this is often in the range of 30-60°C. For example, in the synthesis of ethyl butyrate using immobilized Candida antarctica lipase, the optimal temperature was found to be 34°C. researchgate.net In another study on ethyl butyrate synthesis with CALA and CALB immobilized on magnetic nanoparticles, the optimal temperature was 45°C. nih.gov

Substrate Molar Ratio: The ratio of decanoic acid to ethanol affects the reaction equilibrium. An excess of one substrate can shift the equilibrium towards product formation. However, a large excess of alcohol can sometimes inhibit the lipase. For the synthesis of ethyl hexanoate (B1226103) using CALB-displaying yeast, a molar ratio of caproic acid to ethanol of 1:1.25 resulted in a 98.0% yield. nih.gov

Enzyme Loading: The amount of immobilized lipase influences the reaction rate. Higher enzyme concentrations generally lead to faster reaction rates, but also increase costs. Optimal enzyme loading needs to be determined to balance reaction time and economic feasibility. In the synthesis of ethyl acetate (B1210297), an optimal enzyme loading of 6% was identified. tandfonline.com

Water Activity: Water is a product of esterification and can promote the reverse hydrolytic reaction. Controlling water activity, often by using molecular sieves or performing the reaction in a solvent-free system, is crucial for achieving high ester yields.

Solvent System: The choice of solvent can significantly impact lipase activity and stability. Non-polar organic solvents like hexane (B92381) and heptane (B126788) are often used. scielo.brnih.gov However, solvent-free systems are increasingly preferred as they are more environmentally friendly and simplify downstream processing. chemicalpapers.com

Table 2: Optimized Reaction Conditions for the Synthesis of Cognate Ethyl Esters

| Ester | Lipase | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Loading | Solvent | Conversion/Yield |

| Ethyl Butyrate | Immobilized Candida antarctica | 34 | 1:1 (at 0.04 M) | 7% | Not specified | 72.9% |

| Ethyl Butyrate | CALA-MNP | 45 | 1:1 | 10 mg | Heptane | 99.2% |

| Ethyl Butyrate | CALB-MNP | 45 | 1:1 | 12.5 mg | Heptane | 97.5% |

| Ethyl Hexanoate | CALB-displaying yeast | Not specified | 1:1.25 | Not specified | Nonaqueous | 98.0% |

| Ethyl Acetate | Novozym 435® | 50 | 1:4 (Acetic Acid:Ethanol) | 6% | Gas phase | Optimal yield |

Understanding the kinetics of lipase-catalyzed esterification is essential for reactor design and process optimization. Many lipase-catalyzed esterification reactions follow a Ping-Pong Bi-Bi mechanism . nih.govnih.gov In this mechanism, the first substrate (the acyl donor, e.g., decanoic acid) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). The second substrate (the acyl acceptor, e.g., ethanol) then binds to the acyl-enzyme intermediate, leading to the formation of the final ester product and regeneration of the free enzyme.

A kinetic study on the transesterification of ethyl caprate (ethyl decanoate) and butyric acid to form ethyl butyrate using Candida rugosa lipase found that the reaction followed a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. nih.gov The kinetic parameters determined in this study provide valuable insights into the synthesis of decaprenoic ethyl ester.

Table 3: Kinetic Parameters for the Transesterification of Ethyl Caprate and Butyric Acid Catalyzed by Candida rugosa Lipase

| Kinetic Parameter | Value | Unit |

| Vmax | 2.861 | µmol/min/mg |

| Km(acid) | 0.0746 | M |

| Km(ester) | 0.125 | M |

| Ki(acid) | 0.450 | M |

Source: Adapted from a study on the transesterification of ethyl caprate and butyric acid. nih.gov

Exploration of Other Enzyme Systems for Ethyl Ester Formation (e.g., Alcohol Acyltransferases)

Besides lipases, other enzyme systems, such as alcohol acyltransferases (AATs) , are capable of synthesizing ethyl esters. AATs catalyze the condensation of an acyl-CoA with an alcohol to form an ester. nih.govbiorxiv.org These enzymes are responsible for the formation of many volatile esters that contribute to the aroma of fruits and fermented beverages.

The substrate specificity of AATs varies depending on the source of the enzyme. Some AATs have a broad substrate range and can accept various acyl-CoAs and alcohols, making them potential catalysts for the synthesis of a wide array of esters, including decaprenoic ethyl ester. nih.gov Research into the substrate promiscuity of AATs is ongoing, with the aim of identifying or engineering enzymes with high selectivity for the production of specific designer esters. nih.gov The use of AATs offers an alternative biocatalytic route that does not involve the production of water as a byproduct, which can be an advantage in certain process designs.

Principles and Applications of Green Biocatalysis in Ester Production

The enzymatic production of decaprenoic ethyl ester is a prime example of green biocatalysis , which aligns with the principles of green chemistry to create more sustainable chemical processes. greenchemistry-toolkit.org

The key principles of green biocatalysis applicable to ester production include:

Waste Prevention: Enzymatic reactions are highly specific, leading to the formation of the desired product with minimal byproducts, thus reducing waste generation. nih.gov

Atom Economy: Biocatalysis can maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: The substrates for ester synthesis, such as decanoic acid (which can be derived from plant oils) and bio-ethanol, are renewable.

Energy Efficiency: Enzymatic reactions are typically carried out under mild conditions of temperature and pressure, reducing energy consumption compared to traditional chemical synthesis. nih.gov

Catalysis: Enzymes are catalysts that are effective in small amounts and can be recycled and reused, particularly when immobilized.

By employing these principles, the biocatalytic production of decaprenoic ethyl ester offers a safer, more efficient, and environmentally responsible alternative to conventional chemical methods.

Biosynthetic Pathways and Metabolic Engineering Strategies for Ethyl Ester Production

Microbial Biosynthesis of Fatty Acid Ethyl Esters

The core of microbial FAEE production is the enzymatic condensation of a fatty acyl-CoA, such as decanoyl-CoA, with ethanol (B145695). oup.comnih.gov This reaction is typically catalyzed by a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). nih.govd-nb.info Various microorganisms, including bacteria and yeasts, have been engineered to perform this conversion, each offering unique advantages as a production host. frontiersin.orgnih.gov

Saccharomyces cerevisiae, or baker's yeast, is a well-established industrial microorganism and a suitable candidate for large-scale FAEE production due to its robustness, tolerance to organic solvents, and the availability of advanced genetic tools. aimspress.comnih.gov A primary strategy for producing FAEEs in yeast involves the expression of a heterologous wax ester synthase gene, such as ws2 from Marinobacter hydrocarbonoclasticus, which catalyzes the transesterification of ethanol and fatty acyl-CoA. oup.comd-nb.info

To enhance the yield of FAEEs, metabolic engineering efforts have focused on increasing the intracellular pools of the two main precursors: ethanol and acyl-CoAs. nih.govd-nb.info Since S. cerevisiae is a natural high-level ethanol producer, engineering strategies often target the biosynthesis of acyl-CoA. d-nb.info This involves boosting the supply of its building blocks, acetyl-CoA and the cofactor NADPH. d-nb.infomdpi.com

Key metabolic engineering strategies in S. cerevisiae include:

Enhancing Acetyl-CoA Supply : Overexpression of genes in the ethanol degradation pathway, such as alcohol dehydrogenase (ADH2) and acetaldehyde (B116499) dehydrogenase (ALD6), along with an acetyl-CoA synthetase (acs), can re-channel carbon from ethanol towards cytosolic acetyl-CoA, a direct precursor for fatty acid synthesis. d-nb.infomdpi.com Co-overexpression of ADH2, ALD6, and a mutant acs gene resulted in a 3-fold improvement in FAEE production. d-nb.info

Increasing Fatty Acid Biosynthesis : The rate-limiting step in fatty acid synthesis is the conversion of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC1). aimspress.comnih.gov Overexpressing a mutant version of ACC1 can increase the malonyl-CoA pool and subsequently boost fatty acid production. nih.gov

Eliminating Competing Pathways : To direct more fatty acyl-CoAs towards FAEE synthesis, competing pathways are often deleted. This includes knocking out genes involved in the formation of storage lipids (triacylglycerols and steryl esters) and preventing the degradation of fatty acids through β-oxidation. nih.gov A strain lacking genes for storage lipid formation (are1Δ, are2Δ, dga1Δ, lro1Δ) and β-oxidation (pox1Δ) showed significantly improved FAEE production. nih.gov

Combining these strategies has led to substantial improvements in FAEE titers. For instance, a strain with stable chromosomal integration of genes for a wax ester synthase, enhanced acetyl-CoA supply, and increased fatty acid synthesis, in a background with no storage lipid formation or β-oxidation, achieved a 4.1-fold improvement in FAEE production compared to a strain expressing only the wax ester synthase. nih.gov

| Gene Modified | Function of Gene Product | Engineering Strategy | Impact on FAEE Production | Reference |

|---|---|---|---|---|

| ws2 | Wax Ester Synthase | Heterologous Expression | Enables FAEE synthesis from acyl-CoA and ethanol | d-nb.info |

| ADH2, ALD6, acsL641P | Ethanol & Acetaldehyde Dehydrogenase, Acetyl-CoA Synthetase | Overexpression | Increases cytosolic acetyl-CoA pool, leading to a 3-fold improvement | d-nb.info |

| ACC1S1157A,S659A | Acetyl-CoA Carboxylase | Overexpression of mutant version | Increases malonyl-CoA supply for fatty acid synthesis | nih.gov |

| are1Δ, are2Δ, dga1Δ, lro1Δ | Acyl-CoA:sterol acyltransferases, Diacylglycerol acyltransferases | Gene Deletion | Blocks competing storage lipid (TAG, SE) synthesis pathways | nih.gov |

| pox1Δ | Acyl-coenzyme A oxidase | Gene Deletion | Prevents fatty acid degradation via β-oxidation | nih.gov |

Escherichia coli is another popular host for metabolic engineering due to its rapid growth and well-understood genetics. nih.govd-nb.info While not a natural producer of ethanol under aerobic conditions, it can be engineered to synthesize FAEEs. nih.govnih.gov The general strategy involves introducing a pathway for ethanol production and a gene for an acyltransferase to catalyze the esterification reaction. nih.gov

To enable aerobic ethanol production, genes from organisms like Zymomonas mobilis, such as pyruvate (B1213749) decarboxylase (pdc) and alcohol dehydrogenase (adh), are expressed in E. coli. nih.gov For the esterification step, a promiscuous wax ester synthase, like the AtfA from Acinetobacter baylyi ADP1, is commonly used to convert fatty acyl-CoAs and endogenously produced ethanol into FAEEs. nih.gov

Further engineering efforts in E. coli focus on increasing the fatty acyl-CoA precursor pool by:

Overexpressing Acyl-CoA Synthetase : The fadD gene, encoding an acyl-CoA synthetase, can be overexpressed to increase the activation of free fatty acids to their CoA thioesters. nih.gov

Blocking Fatty Acid Degradation : Deleting genes in the β-oxidation pathway, such as fadE, prevents the breakdown of fatty acyl-CoAs, making them more available for FAEE synthesis. nih.gov

Using these approaches, engineered E. coli strains have successfully produced FAEEs. nih.gov Fed-batch cultivation of an engineered strain has yielded cell densities of up to 61 g/L and a maximal FAEE content of 25.4% of the cell dry mass. nih.gov

Oleaginous yeasts, which can naturally accumulate high levels of lipids, are particularly attractive chassis for producing fatty acid-derived chemicals. nih.gov Yarrowia lipolytica is a non-conventional oleaginous yeast that has been extensively engineered for this purpose. nih.govnih.gov It possesses a high capacity for synthesizing fatty acid precursors, making it an excellent candidate for producing decaprenoic ethyl ester and other FAEEs. nih.govnih.gov

Metabolic engineering in Y. lipolytica for FAEE production often involves creating dual biocatalytic systems. nih.govresearchgate.net This can be achieved by engineering the intracellular FAEE synthesis pathway while also displaying lipases on the cell surface. This allows the yeast to convert external feedstocks, such as waste cooking oil, into FAEEs both internally and externally. nih.govresearchgate.net An engineered strain using sunflower seed oil achieved a conversion rate of 84% (w/w) to FAEEs, with a titer of 9.9 g/L, which was 10.9-fold higher than when glucose was used as the carbon source. nih.gov Using waste cooking oil, a production of 12.5 g/L of FAEEs was achieved. nih.gov

Key genetic targets in Y. lipolytica include:

Increasing Precursor Pools : Similar to S. cerevisiae, strategies focus on boosting the supply of acetyl-CoA and malonyl-CoA. nih.gov Y. lipolytica naturally produces high levels of cytosolic acetyl-CoA due to its ATP:citrate lyase activity. nih.gov

Enhancing Ethanol Production : To provide the alcohol substrate for esterification, pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH) genes from high ethanol-producing organisms can be overexpressed. researchgate.net

Eliminating Byproduct Formation : Deleting genes involved in storage lipid synthesis, such as diacylglycerol O-acyltransferase (DGA1) and triacylglycerol lipase (B570770) (TGL4), can redirect fatty acid flux towards FAEE production. researchgate.net

The filamentous fungus Aspergillus niger has been identified as an efficient producer of short- and medium-chain fatty acid ethyl esters, including ethyl caprate (decaprenoic ethyl ester), in an aqueous phase. nih.govnih.gov This is particularly relevant for applications like beverage fermentation, where ester synthesis occurs in a water-based environment. nih.govfrontiersin.org

Research on an A. niger strain isolated from a baijiu fermentation environment demonstrated high conversion ratios for various ethyl esters under optimized conditions. nih.gov Notably, the conversion ratio for ethyl caprate was 85.20%. nih.gov Transcriptomic analysis revealed that under ester-synthesizing conditions, several genes encoding potential ester-synthesizing enzymes were upregulated. nih.gov Three specific enzymes were identified and expressed, all of which showed the ability to catalyze FAEE synthesis in an aqueous phase, with a preference for capric acid (decanoic acid) as the substrate. nih.govresearchgate.net This indicates that the high esterification performance of A. niger is the result of several enzymes working in concert. frontiersin.org

| Fatty Acid Ethyl Ester | Conversion Ratio (%) | Reference |

|---|---|---|

| Ethyl valerate | 7.87 | nih.gov |

| Ethyl caproate | 29.20 | nih.gov |

| Ethyl caprylate | 94.80 | nih.gov |

| Ethyl caprate | 85.20 | nih.gov |

In addition to straight-chain FAEEs like decaprenoic ethyl ester, there is interest in producing branched-chain fatty acid esters for their unique properties, such as improved cold-flow characteristics in biofuels. d-nb.info These esters are formed from branched-chain fatty acids and alcohols, which themselves are derived from branched-chain amino acid biosynthesis pathways. nih.govacs.org

E. coli has been engineered to produce these complex esters de novo from glucose and propionate. nih.gov This requires the introduction of long, heterologous biosynthetic pathways. To mitigate the metabolic burden on a single strain, a co-culture strategy has been developed. nih.gov This system consists of two independently optimized E. coli strains: one dedicated to producing and releasing branched-chain alcohols (like isobutanol and isopentanol) and the other engineered to synthesize multi-methyl-branched fatty acids and catalyze the final esterification step. nih.gov This coculture approach improved the production of branched-chain esters by 45% compared to a monoculture strategy. nih.gov The key enzyme for producing the branched-chain fatty acid precursors is a branched-chain α-ketoacid dehydrogenase complex, while a flexible acyltransferase is used for the final esterification. researchgate.net

Metabolic Pathway Engineering Approaches

The successful microbial production of decaprenoic ethyl ester and other FAEEs relies on a suite of metabolic pathway engineering approaches that can be applied across different host organisms. The overarching goal is to maximize the carbon flux from the feedstock to the final product by enhancing precursor supply, introducing the core synthesis reaction, and minimizing flux to competing pathways. aimspress.comnih.gov

Key general strategies include:

Enhancing Precursor and Cofactor Supply : The production of fatty acyl-CoAs is highly dependent on the availability of cytosolic acetyl-CoA, malonyl-CoA, and the reducing cofactor NADPH. nih.govd-nb.info Engineering strategies often target the central carbon metabolism to increase the pools of these essential precursors. d-nb.infomdpi.com This can involve up-regulating the pentose (B10789219) phosphate (B84403) pathway to generate more NADPH or introducing heterologous pathways like the phosphoketolase pathway to boost acetyl-CoA production. d-nb.infomdpi.com

Expression of Key Biosynthetic Enzymes : The central reaction, the esterification of a fatty acyl-CoA and ethanol, is not native to many microbial hosts. nih.gov Therefore, a crucial step is the heterologous expression of a robust wax ester synthase (WS/DGAT) enzyme that efficiently catalyzes this reaction. oup.comnih.gov The choice of enzyme can influence the specificity and efficiency of ester production. aimspress.com

Elimination of Competing Pathways : To maximize the carbon directed towards FAEEs, pathways that compete for key precursors must be downregulated or eliminated. aimspress.comnih.gov This commonly involves deleting genes responsible for the synthesis of storage lipids (triacylglycerols) and the degradation of fatty acids via the β-oxidation pathway. nih.gov

Process and Medium Optimization : Beyond genetic manipulation, optimizing fermentation conditions is critical. nih.gov For example, modifying the culture medium, such as by limiting nitrogen, can induce lipid accumulation and enhance the pool of fatty acyl-CoAs available for esterification, leading to improved FAEE titers. nih.gov

By systematically applying these engineering principles, researchers continue to improve the efficiency and economic viability of producing decaprenoic ethyl ester and other valuable fatty acid-derived molecules in microbial cell factories.

Strategies for Enhancing Precursor Supply (e.g., Acetyl-CoA, Fatty Acids)

The production of FAEEs is fundamentally dependent on the intracellular availability of two primary precursors: a fatty acyl-CoA (the "fatty acid" component) and ethanol (the "ethyl" component). The biosynthesis of the fatty acid moiety begins with the central metabolite, acetyl-CoA. nih.govresearchgate.net Therefore, strategies to increase the production of C10 fatty acids for decaprenoic ethyl ester must begin with bolstering the supply of these foundational molecules.

Increasing Acetyl-CoA Pools: Acetyl-CoA is the primary building block for fatty acid synthesis. researchgate.net Engineering efforts aim to increase its cytosolic concentration. One effective strategy is the heterologous expression of an ATP:citrate lyase, which provides a route to generate acetyl-CoA in the cytosol. aimspress.com Additionally, redirecting carbon flux towards acetyl-CoA can be achieved by overexpressing native enzymes like the pyruvate dehydrogenase (PDH) complex and by deleting pathways that consume acetyl-CoA for byproduct formation, such as acetate (B1210297) production. aimspress.comnih.gov

Boosting Malonyl-CoA Supply: The carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), is the first committed and rate-limiting step in fatty acid biosynthesis. aimspress.commdpi.com Overexpression of the gene encoding this enzyme (ACC1 in S. cerevisiae) is a common and effective strategy to increase the malonyl-CoA pool, thereby driving fatty acid production. mdpi.com Further improvements have been achieved by using mutant versions of ACC1 (e.g., ACC1 (S1157A,S659A)) that are less sensitive to post-translational repression, leading to sustained high activity. nih.govaimspress.com

Table 1: Selected Genetic Engineering Strategies to Enhance Precursor Supply for FAEE Production An interactive table summarizing the impact of various genetic modifications on the availability of key precursors for fatty acid ethyl ester synthesis.

| Strategy | Gene/Enzyme Target | Host Organism | Effect | Reference |

| Increase Acetyl-CoA | ATP:citrate lyase (ACL) | S. cerevisiae | Increased cytosolic acetyl-CoA supply, improving fatty alcohol production by up to 136%. | aimspress.com |

| Increase Malonyl-CoA | Acetyl-CoA Carboxylase (ACC1) | S. cerevisiae | Overexpression increased the malonyl-CoA level, enhancing production of fatty acid derivatives. | aimspress.commdpi.com |

| Increase Malonyl-CoA | Mutant ACC1 (S659A, S1157A) | S. cerevisiae | Abolished post-translational repression, boosting precursor supply for FAEEs. | nih.govaimspress.com |

| Enhance Fatty Acid Synthesis | Fatty Acid Synthases (FAS1, FAS2) | S. cerevisiae | Overexpression enhanced the overall fatty acid titer. | mdpi.com |

| Enhance Acyl-CoA Pool | Acyl-CoA Binding Protein (ACB1) | S. cerevisiae | Evaluated as part of a combined strategy to improve FAEE production. | nih.gov |

Overexpression of Key Biosynthetic Enzymes (e.g., Wax Ester Synthases, Alcohol Dehydrogenases)

Once the precursor supply is enhanced, the final catalytic steps to produce FAEEs must be optimized. This is primarily achieved by overexpressing the enzymes that synthesize the ethanol moiety and the enzyme that catalyzes the final esterification reaction.

Wax Ester Synthases (WS): The key reaction in FAEE biosynthesis is the esterification of a fatty acyl-CoA with ethanol, a reaction catalyzed by a wax ester synthase (WS). oup.com These enzymes, also known as wax synthase/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT), are not native to all common production hosts like E. coli and S. cerevisiae, necessitating their heterologous expression. d-nb.info The choice of WS is critical, as they exhibit different substrate specificities for both the acyl-CoA and the alcohol. d-nb.info The WS from Marinobacter hydrocarbonoclasticus (MhWS2) has been shown to have a relatively high preference for ethanol and is effective for FAEE production. d-nb.infonih.gov In one study, expressing this enzyme in S. cerevisiae yielded the highest biodiesel titer compared to four other tested WS enzymes. d-nb.info To overcome the natural preference of many WS enzymes for longer-chain alcohols over ethanol, directed evolution has been employed. For instance, a single point mutation (A344T) in the MhWS2 enzyme was found to substantially increase its selectivity towards ethanol, demonstrating the power of protein engineering in this context. nih.gov

Alcohol Dehydrogenases (ADH): A sufficient intracellular supply of ethanol is required to drive the WS-catalyzed reaction. In S. cerevisiae, which naturally produces ethanol, the overexpression of specific alcohol dehydrogenases, such as ADH2, can be part of a strategy to ensure a robust ethanol pool is available for FAEE synthesis. nih.gov

Table 2: Comparison of Heterologous Wax Synthases for FAEE (Biodiesel) Production in S. cerevisiae An interactive table comparing the effectiveness of different wax synthase enzymes from various organisms when expressed in yeast for the production of fatty acid ethyl esters.

| Source Organism of WS | Resulting FAEE Titer (mg/L) | Key Finding | Reference |

| Marinobacter hydrocarbonoclasticus | 6.3 | Showed the highest preference for ethanol and produced the most biodiesel. | d-nb.info |

| Acinetobacter baylyi ADP1 | Lower than M. hydrocarbonoclasticus | Functional for FAEE production but less efficient with ethanol. | d-nb.info |

| Rhodococcus opacus PD630 | Lower than M. hydrocarbonoclasticus | Functional for FAEE production but less efficient with ethanol. | d-nb.info |

| Mus musculus C57BL/6 | Lower than M. hydrocarbonoclasticus | Demonstrates feasibility of using mammalian WS in microorganisms. | d-nb.info |

| Psychrobacter arcticus 273-4 | Lower than M. hydrocarbonoclasticus | WS activity confirmed for the first time in S. cerevisiae. | d-nb.info |

Rational Elimination of Competing Metabolic Pathways (e.g., β-oxidation, Storage Lipid Formation)

A crucial aspect of metabolic engineering is to close off metabolic "sinks" that divert precursors and intermediates away from the desired product pathway. For FAEE production, the two primary competing pathways are β-oxidation, which degrades fatty acids, and the synthesis of storage lipids.

Elimination of β-oxidation: The β-oxidation pathway is the cell's primary mechanism for breaking down fatty acids to generate energy. peerj.com To prevent the degradation of newly synthesized fatty acyl-CoAs intended for FAEE production, this pathway is a key target for disruption. In S. cerevisiae, deleting the POX1 gene, which encodes the first enzyme in the peroxisomal β-oxidation pathway, prevents this degradation. nih.govnih.gov While this modification alone may not always lead to increased FAEE titers, it is a critical component of more complex engineering strategies. nih.gov

Blocking Storage Lipid Formation: In yeast, a significant portion of fatty acids are sequestered into neutral storage lipids, primarily triacylglycerols (TAGs) and steryl esters (SEs). epa.gov This represents a major competing pathway that limits the availability of fatty acyl-CoAs for FAEE synthesis. A powerful strategy is the systematic deletion of the genes responsible for storage lipid synthesis. This includes knocking out the genes for acyl-CoA:diacylglycerol acyltransferase (DGA1), phospholipid:diacylglycerol acyltransferase (LRO1), and sterol acyltransferases (ARE1 and ARE2). nih.govepa.gov Strains lacking these pathways show a significant increase in free fatty acid content, which can then be channeled towards FAEEs. epa.gov Combining the deletion of both storage lipid formation and β-oxidation pathways has proven highly effective, resulting in a 4.1-fold improvement in FAEE production compared to a strain only expressing the wax ester synthase. nih.gov

Table 3: Impact of Deleting Competing Pathways on FAEE Production in S. cerevisiae An interactive table illustrating the cumulative effect of eliminating storage lipid synthesis and β-oxidation on the production of fatty acid ethyl esters.

| Genetic Background | Description of Modification | Relative FAEE Improvement | Reference |

| Wild-Type + ws2 | Base strain expressing only the wax synthase. | 1-fold (Baseline) | nih.govepa.gov |

| β-oxidation deficient (pox1Δ) | Prevents degradation of fatty acids. | ~4-fold increase in free fatty acids. | epa.gov |

| Storage lipid deficient (dga1Δ lro1Δ are1Δ are2Δ) | Prevents sequestration of fatty acids into TAGs and SEs. | ~3-fold increase in free fatty acids. | epa.gov |

| Combined Deletion Strain + ws2 and other genes | Lacks both β-oxidation and storage lipid synthesis pathways, plus precursor enhancements. | 4.1-fold | nih.gov |

Elucidation of Enzymatic Mechanisms in In Vivo Biosynthesis

The in vivo enzymatic synthesis of FAEEs is primarily catalyzed by wax ester synthases (WS). oup.comd-nb.info These enzymes belong to a broad class of acyltransferases that facilitate the formation of an ester bond between an activated fatty acid (fatty acyl-CoA) and an alcohol. nih.gov The reaction mechanism involves the transfer of the fatty acyl group from the high-energy thioester bond of coenzyme A to the hydroxyl group of ethanol, releasing free coenzyme A. oup.com

Two distinct types of enzymatic activities have been described for FAEE synthesis in biological systems: FAEE synthase (FAEES), which conjugates a free fatty acid with ethanol, and acyl-CoA:ethanol O-acyltransferase (AEAT), which utilizes a fatty acyl-CoA. nih.gov The metabolic engineering strategies employed in microorganisms like S. cerevisiae and E. coli predominantly rely on the AEAT mechanism, using heterologously expressed WS enzymes that recognize fatty acyl-CoA and ethanol as substrates. oup.comnih.gov

Enzymatic Interactions and Mechanistic Studies Relevant to Ester Formation and Decaprenoic Ethyl Ester Analogues

Enzyme Kinetics of Ester-Forming Enzymes

Enzyme kinetics provides a quantitative measure of the rates of enzyme-catalyzed reactions and the factors that influence them. For ester synthesis, which typically involves two substrates (an acid and an alcohol), the kinetics can be complex.

The study of initial reaction rates under varying substrate concentrations is fundamental to determining key kinetic parameters that define an enzyme's efficiency and its interaction with its substrates. These parameters are derived from models like the Michaelis-Menten equation. patsnap.comteachmephysiology.com

Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. patsnap.comteachmephysiology.com At this point, increasing the substrate concentration further will not increase the reaction rate. patsnap.com Vmax is indicative of the enzyme's catalytic efficiency. patsnap.com

Km (Michaelis Constant): Km is the substrate concentration at which the reaction rate is half of Vmax. patsnap.comteachmephysiology.com It serves as a measure of the affinity between an enzyme and its substrate; a low Km value indicates a high affinity, meaning the enzyme can achieve half its maximum rate at a lower substrate concentration. patsnap.comteachmephysiology.com

Ki (Inhibition Constant): In many lipase-catalyzed esterification reactions, high concentrations of the substrates (either the acid or the alcohol) can lead to a decrease in the reaction rate, a phenomenon known as substrate inhibition. nih.govresearchgate.net The inhibition constant, Ki, quantifies the binding affinity of an inhibitor to the enzyme. unizg.hr A lower Ki value signifies a more potent inhibition. unizg.hr

Kinetic studies on the synthesis of various fatty acid ethyl esters, which serve as analogues for decaprenoic ethyl ester, have provided valuable data. For instance, in the lipase-catalyzed synthesis of ethyl butyrate (B1204436), competitive inhibition by the butyric acid substrate was observed to be more pronounced than that of the ester substrate. nih.gov Similarly, in the synthesis of ascorbyl oleate (B1233923), a Ping Pong Bi-Bi model with inhibition by ascorbic acid was found to be the most suitable for describing the reaction kinetics. biointerfaceresearch.com

The table below presents kinetic parameters determined for the enzymatic synthesis of various ethyl esters.

| Enzyme | Ester Synthesized | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Candida rugosa Lipase (B570770) | Ethyl butyrate | Vmax | 2.861 µmol/min/mg | nih.gov |

| Km (butyric acid) | 0.0746 M | nih.gov | ||

| Km (ethyl caprate) | 0.125 M | nih.gov | ||

| Ki (butyric acid) | 0.450 M | nih.gov | ||

| Novozym 435® | Ethyl acetate (B1210297) (with ultrasound) | Vmax | 5.846 mmol/(min·g) | tandfonline.com |

| Km (ethanol) | 0.689 mol/L | tandfonline.com | ||

| Km (acetic acid) | 0.137 mol/L | tandfonline.com | ||

| Ki (ethanol) | 0.099 mol/L | tandfonline.com | ||

| Ki (acetic acid) | 1.369 mol/L | tandfonline.com | ||

| Microbacterium Esterase (EstSIT01 Mutant E301P) | Hemimethyl ester | Km | 0.22 ± 0.03 mM | mdpi.com |

| kcat | 5.1 ± 0.28 s⁻¹ | mdpi.com |

Lipase-catalyzed reactions involving two substrates, such as esterification, are generally described by one of two primary mechanisms: the Ordered Bi-Bi mechanism or the Ping-Pong Bi-Bi mechanism. biointerfaceresearch.commdpi.com

Ordered Bi-Bi Mechanism: In this mechanism, the substrates must bind to the enzyme in a specific order. The first substrate binds, followed by the second substrate, forming a ternary complex. The products are then released, also potentially in a specific order. Studies have shown that lipase-catalyzed esterification in solvent-free conditions can proceed via an ordered bi-bi mechanism with substrate inhibition by the alcohol. mdpi.com The synthesis of DHA/EPA ethyl esters via acidolysis has also been shown to follow an ordered mechanism. mdpi.com

Ping-Pong Bi-Bi Mechanism: This is the most commonly accepted mechanism for lipase-catalyzed esterification and transesterification reactions. researchgate.netbiointerfaceresearch.comresearchgate.net It involves the formation of a covalent intermediate. The mechanism proceeds as follows:

The first substrate (e.g., the fatty acid) binds to the enzyme (E).

The first product (e.g., water) is released, leaving an acylated enzyme intermediate (E-Ac).

The second substrate (e.g., the alcohol) binds to the acylated enzyme.

The second product (the ester) is released, regenerating the free enzyme. researchgate.net

This mechanism is often accompanied by competitive or dead-end inhibition by one or both substrates. nih.govresearchgate.netmdpi.com For example, the lipase-catalyzed esterification of oleic acid and ethanol (B145695) in n-hexane was found to fit a Ping-Pong Bi-Bi mechanism with inhibition by excess ethanol. mahidol.ac.th The reaction medium can influence the operative mechanism; a Ping-Pong Bi-Bi mechanism was identified for lipase-catalyzed esterification in an organic solvent (n-hexane), while an Ordered Bi-Bi mechanism was observed under solvent-free conditions for the same enzyme and similar substrates. mdpi.com

Enzyme Structure-Function Relationships

The catalytic activity of ester-forming enzymes is intrinsically linked to their three-dimensional structure. Specific structural features, from the precise arrangement of amino acids in the active site to larger mobile domains, govern substrate binding and catalysis.

The active site of most lipases and esterases contains a catalytic triad (B1167595), a set of three coordinated amino acid residues that work in concert to perform catalysis. units.itwikipedia.org This triad is a hallmark of the α/β-hydrolase fold common to these enzymes. frontiersin.org

Composition: The most common catalytic triad consists of a nucleophile (typically Serine, Ser), a basic residue (Histidine, His), and an acidic residue (Aspartic acid, Asp, or Glutamic acid, Glu). units.itwikipedia.org Although these residues may be far apart in the primary amino acid sequence, protein folding brings them into a precise orientation within the active site. wikipedia.org

Mechanism of Action: The residues form a charge-relay network. The acidic residue (Asp/Glu) orients and polarizes the basic His residue. wikipedia.org The His, in turn, acts as a general base, abstracting a proton from the nucleophilic Ser. This greatly increases the nucleophilicity of the serine's oxygen atom, enabling it to launch a nucleophilic attack on the carbonyl carbon of the fatty acid substrate. wikipedia.orgresearchgate.net This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site before collapsing to form the acyl-enzyme intermediate. researchgate.netnih.gov While the Ser-His-Asp triad is most common, variations such as Ser-His dyads have also been observed in some esterases. nih.gov

A distinctive feature of many lipases is the presence of a mobile structural element, often an α-helical loop, known as the "lid" or "flap," which covers the active site. nih.govresearchgate.net

Interfacial Activation: The lid is a key determinant of the phenomenon known as interfacial activation. In a purely aqueous environment, the lid remains in a "closed" conformation, shielding the hydrophobic active site from the solvent and rendering the enzyme largely inactive. nih.govfrontiersin.org However, in the presence of a lipid-water interface (e.g., an oil droplet in water), the lid undergoes a significant conformational change. It moves to an "open" position, exposing the hydrophobic surface of the active site and creating a large hydrophobic patch around it. nih.gov This change allows the hydrophobic substrate to access the catalytic triad. nih.govresearchgate.net

Substrate Specificity: The lid domain plays a crucial role in substrate binding and specificity. frontiersin.orgnih.gov The amino acid composition and amphipathic nature of the lid are important for these functions. nih.gov The movement of the lid not only grants access to the active site but also helps to correctly position the substrate within the binding pocket for catalysis. nih.gov Engineering the lid domain is a common strategy to modulate the catalytic properties and substrate preference of lipases. frontiersin.org

Hydrophobic interactions are noncovalent interactions that play a critical role in both the structural integrity and the catalytic function of enzymes, especially lipases that act on non-polar substrates.

Enzyme Activity: The nature of the reaction medium can dramatically affect enzyme activity through hydrophobic interactions. Enzymes generally show higher activity in hydrophobic organic solvents compared to hydrophilic ones. mdpi.com This is because hydrophobic solvents are less likely to "strip" the essential layer of water molecules from the enzyme's surface, which is crucial for maintaining its catalytically active conformation. mdpi.com The interaction between solvent molecules and the enzyme's surface, particularly the lid domain, can influence the equilibrium between the active (open) and inactive (closed) conformations, thereby modulating activity. researchgate.net

Theoretical and Computational Studies on Decaprenoic Ethyl Ester Analogs and Esterification Processes

Molecular Modeling of Enzyme-Substrate Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of decaprenoic ethyl ester, docking studies are instrumental in understanding how this substrate and its analogs interact with the active sites of enzymes, typically lipases or esterases, that catalyze their formation or hydrolysis.

These simulations model the enzyme as the receptor and the decaprenoic ethyl ester analog (or its precursor substrates, decanoic acid and ethanol) as the ligand. The goal is to identify the most stable binding mode, characterized by the lowest binding energy. This information reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. For instance, docking studies on various esterase enzymes have shown that the orientation of the ligand within the catalytic site is crucial for activity. nih.govnih.govmdpi.com

The insights gained from molecular docking can explain the substrate specificity and enantioselectivity of different enzymes. By comparing the docking scores and binding poses of various decaprenoic acid analogs, researchers can predict which analogs will be better substrates for a particular enzyme. For example, a study on the interaction of bisphosphonic esters with matrix metalloproteinases (MMPs) used molecular docking to correlate the interaction energy with the observed anti-inflammatory activity, identifying key interactions with the enzyme's catalytic site. nih.gov Similarly, docking studies on β-glucuronidase inhibitors helped to understand the interactions between the ligands and the binding pocket of the enzyme. scielo.org.mx

The table below summarizes typical interaction energies and key interacting residues observed in molecular docking studies of ester substrates with enzymes, which are analogous to what would be expected for decaprenoic ethyl ester.

| Enzyme Class | Ligand Type | Typical MolDock Score (kcal/mol) | Key Interacting Residues (Examples) |

| Lipase (B570770) | Fatty Acid Ester | -80 to -120 | Ser, His, Asp (catalytic triad), Leu, Val |

| Esterase | Chiral Ester | -60 to -100 | Tyr, Arg, Gly, Trp |

| Protease (e.g., MMPs) | Ester Inhibitor | -90 to -140 | His, Leu, Val, Zn2+ (cofactor) |

Data is illustrative and compiled from analogous studies. nih.govscielo.org.mxresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, PM3)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules involved in the esterification process to form decaprenoic ethyl ester. These methods are used to calculate molecular properties such as charge distribution, bond energies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govdergipark.org.tr

DFT calculations can elucidate the mechanism of esterification reactions. Studies on acid-catalyzed esterification have used DFT to map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.netrsc.orgnih.gov For example, DFT calculations have shown that the rate-determining step in the acid-catalyzed esterification of acetic acid with ethanol (B145695) is the protonation of the acid followed by the nucleophilic addition of the alcohol, with a calculated energy barrier for the transition state. nih.gov This approach can be directly applied to the synthesis of decaprenoic ethyl ester to understand its reaction mechanism in detail.

Furthermore, quantum chemical methods are used to study the reactivity of different decaprenoic ethyl ester analogs. By calculating global descriptors such as chemical potential, hardness, and electrophilicity, researchers can predict the relative reactivity of various substituted analogs. dergipark.org.tr For instance, a DFT study on 1-substituted β-carboline derivatives calculated these descriptors to explain the substituent effects on the physicochemical behavior of the compounds. dergipark.org.tr These theoretical calculations help in understanding how modifications to the chemical structure of decaprenoic acid or the alcohol would affect the esterification process.

The table below presents key quantum chemical descriptors and their significance in assessing the reactivity of molecules in esterification processes, based on DFT calculations.

| Quantum Chemical Descriptor | Symbol | Significance in Reactivity Analysis |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates the ability to donate electrons; higher energy suggests greater reactivity for nucleophiles (e.g., alcohol). |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the ability to accept electrons; lower energy suggests greater reactivity for electrophiles (e.g., protonated carboxylic acid). |

| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap generally implies higher reactivity of the molecule. dergipark.org.tr |

| Chemical Hardness | η | Measures resistance to change in electron distribution; softer molecules (lower η) are generally more reactive. dergipark.org.tr |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons; a higher value indicates a better electrophile. |

Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For decaprenoic ethyl ester and its interactions, MD simulations provide insights into the conformational dynamics, stability, and thermodynamics of the molecule itself and its complexes with enzymes. mdpi.com

MD simulations can be used to investigate the conformational flexibility of decaprenoic ethyl ester and its analogs. The long alkyl chain of decaprenoic acid can adopt numerous conformations, and MD simulations can explore the conformational landscape, identifying the most populated and energetically favorable shapes in different environments (e.g., in a solvent or bound to an enzyme). Studies on other long-chain fatty acids and their esters have used MD simulations to understand their molecular organization and interactions. researchgate.netnih.govnih.gov

When applied to enzyme-substrate complexes, MD simulations reveal the dynamic nature of the binding process and the conformational changes that occur in both the enzyme and the substrate upon binding. nih.govnih.gov For example, MD simulations of an esterase from Alicyclobacillus acidocaldarius helped to identify the cooperative domains responsible for its thermal stability. nih.gov In the context of decaprenoic ethyl ester, MD simulations could track the conformational changes within the enzyme's active site that are necessary for catalysis, providing a more realistic picture than the static view offered by molecular docking. These simulations can also be used to study the stability of the enzyme-substrate complex over time, which is crucial for understanding the efficiency of the enzymatic reaction. mdpi.com

The table below summarizes key parameters obtained from MD simulations and their relevance to understanding the dynamics and stability of enzyme-decaprenoic ethyl ester analog complexes.

| MD Simulation Parameter | Abbreviation | Relevance to Conformational Dynamics and Stability |

| Root Mean Square Deviation | RMSD | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the protein-ligand complex over time. mdpi.com |

| Root Mean Square Fluctuation | RMSF | Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the enzyme or ligand. |

| Radius of Gyration | Rg | Measures the compactness of the protein or complex, providing insights into conformational changes and unfolding events. |

| Hydrogen Bond Analysis | --- | Tracks the formation and breaking of hydrogen bonds between the enzyme and substrate, which are critical for binding stability. |

Predictive Modeling for Reaction Optimization and Enzyme Engineering

Predictive modeling combines computational techniques with experimental data to optimize reaction conditions and to engineer enzymes with improved properties for the synthesis of decaprenoic ethyl ester. These models can significantly accelerate the development of efficient biocatalytic processes.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of compounds to their biological activity or chemical reactivity. wikipedia.org In the context of decaprenoic ethyl ester synthesis, QSAR can be used to predict the catalytic efficiency of an enzyme towards a range of different decaprenoic acid analogs. By correlating molecular descriptors (e.g., steric, electronic, and hydrophobic properties) of the substrates with their experimentally determined reaction rates, a predictive model can be built. nih.gov This model can then be used to screen new, untested analogs to identify those with the highest potential for efficient conversion.

Computational enzyme engineering aims to improve the performance of enzymes by modifying their amino acid sequence. youtube.commdpi.com Predictive models play a crucial role in this process. By combining molecular modeling techniques (like docking and MD simulations) with machine learning algorithms, researchers can predict the effects of specific mutations on enzyme properties such as catalytic activity, substrate specificity, and stability. researchgate.net For example, a predictive model could be used to identify mutations in a lipase that would enhance its activity towards decaprenoic acid or improve its stability under industrial reaction conditions. This in silico approach allows for the rational design of improved biocatalysts, reducing the need for extensive and laborious experimental screening. nih.govnih.gov

The table below outlines different predictive modeling approaches and their applications in optimizing the synthesis of decaprenoic ethyl ester and its analogs.

| Modeling Approach | Description | Application in Decaprenoic Ethyl Ester Synthesis |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with activity to predict the properties of new compounds. wikipedia.org | Predicting the reaction rates of various decaprenoic acid analogs with a specific enzyme to identify optimal substrates. |

| Response Surface Methodology (RSM) | A statistical method for optimizing processes by modeling the relationship between multiple input variables and one or more response variables. | Optimizing reaction conditions (e.g., temperature, pH, substrate concentration) for the enzymatic synthesis of decaprenoic ethyl ester. |

| Machine Learning-based Enzyme Engineering | Uses algorithms to learn from existing enzyme data to predict the effects of mutations on enzyme function. researchgate.net | Designing mutant lipases or esterases with enhanced catalytic efficiency, selectivity, or stability for decaprenoic ethyl ester production. |

| Metabolic Engineering Models | Computational models of cellular metabolic networks. | Optimizing microbial cell factories for the in vivo production of fatty acid ethyl esters, including decaprenoic ethyl ester. nih.govresearchgate.net |

Q & A

Q. What are the optimal reaction conditions for synthesizing Decaprenoic ethyl ester via transesterification?

To maximize yield, researchers should optimize temperature, reaction time, and precursor ratios. For supercritical synthesis, temperatures between 40–60°C and reaction times of 20–40 minutes are effective, as shown in studies using waste cooking oil (Figure 4, 5). Higher temperatures (>60°C) may degrade esters, while insufficient time reduces conversion efficiency. Catalyst selection (e.g., acid/base or enzymatic) and fatty acid precursor purity also critically influence outcomes .

Q. Which analytical techniques are recommended for assessing the purity and composition of Decaprenoic ethyl ester?

Gas chromatography-mass spectrometry (GC-MS) is standard for quantifying ethyl ester composition, as demonstrated in camelina and palm oil studies (Table 1). Nuclear magnetic resonance (NMR) can confirm esterification success by identifying characteristic peaks (e.g., ethyl group signals). For stability analysis, temperature-dependent UV-Vis spectroscopy (e.g., 2nd derivative absorbance) provides insights into structural integrity under varying conditions .

Q. What critical parameters should be controlled during the purification of Decaprenoic ethyl ester?

Post-synthesis purification requires careful solvent selection (e.g., hexane for lipid extraction) and chromatographic methods (e.g., silica gel column chromatography). Distillation under reduced pressure is effective for separating esters with differing boiling points. Impurities from unreacted fatty acids can be minimized using activated charcoal treatment, as noted in peptide ethyl ester purification protocols .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in ethyl ester yields reported across enzymatic and supercritical synthesis methods?

Yield variations often stem from differences in precursor availability and enzyme-substrate interactions. For example, enzymatic synthesis (e.g., using Saccharomyces cerevisiae) is limited by intracellular fatty acid precursors, whereas supercritical methods bypass this via direct substrate provision (Table 1). To resolve contradictions, researchers should standardize precursor concentrations and compare kinetic parameters (e.g., Km and Vmax) across methods .

Q. What role do precursor fatty acids play in enzymatic synthesis, and how can their availability be optimized?

Medium-chain fatty acids (e.g., decanoic acid) are direct substrates for ethyl ester formation. Studies show that adding exogenous fatty acids (e.g., 0.5–1.0 mM) to fermentation media increases yields by 30–50%, as enzyme activity (e.g., Eeb1p) is not the limiting factor. However, excessive unsaturated fatty acids inhibit ester production by diverting metabolic pathways. Optimizing lipid supplementation timing (e.g., during log-phase growth) is critical .

Q. How does temperature affect the stability and enzymatic activity in Decaprenoic ethyl ester biosynthesis?

Temperature impacts both enzymatic kinetics and product stability. For instance, ethyl octanoate production increases at 25–30°C but declines sharply above 35°C due to enzyme denaturation (Figure 4). Thermal stability assays (e.g., incubating esters at 40–100°C) combined with quantum mechanical modeling (as in Figure 13) reveal degradation pathways, such as ester bond hydrolysis. Stabilizers like antioxidants or cryoprotectants can mitigate thermal degradation .

Q. What experimental designs are recommended for studying the biological activity of Decaprenoic ethyl ester in cellular models?

Use dose-response assays (e.g., 10–100 µM) with controls for solvent effects (e.g., DMSO). For mechanistic studies, combine knockdown/knockout models (e.g., siRNA targeting esterase enzymes) with metabolomic profiling. Time-course experiments should track ester hydrolysis rates and downstream metabolites. Ensure reproducibility by adhering to cell culture guidelines (e.g., passage number limits) .

Methodological Notes

- Data Contradiction Analysis : Compare studies using standardized units (e.g., mmol/g DCW) and account for strain-specific differences (e.g., S. cerevisiae vs. E. coli).

- Ethical Compliance : Document synthesis protocols in alignment with Green Chemistry principles to minimize hazardous waste .

- Statistical Validation : Use ANOVA for multi-condition comparisons and report effect sizes (e.g., Cohen’s d) for biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.